molecular formula C12H14N2O4 B13860288 (4-Hydroxy-3-nitrophenyl)-piperidin-4-ylmethanone

(4-Hydroxy-3-nitrophenyl)-piperidin-4-ylmethanone

Cat. No.: B13860288
M. Wt: 250.25 g/mol
InChI Key: FNOGJMVZGGPWEW-UHFFFAOYSA-N
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Description

(4-Hydroxy-3-nitrophenyl)-piperidin-4-ylmethanone is an organic compound that features a piperidine ring attached to a phenyl group substituted with hydroxy and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-3-nitrophenyl)-piperidin-4-ylmethanone typically involves the reaction of 4-hydroxy-3-nitrobenzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-3-nitrophenyl)-piperidin-4-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of 4-hydroxy-3-nitrobenzoic acid.

    Reduction: Formation of 4-hydroxy-3-aminophenyl-piperidin-4-ylmethanone.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4-Hydroxy-3-nitrophenyl)-piperidin-4-ylmethanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (4-Hydroxy-3-nitrophenyl)-piperidin-4-ylmethanone exerts its effects involves interactions with specific molecular targets. The hydroxy and nitro groups play crucial roles in binding to enzymes or receptors, potentially inhibiting or activating biological pathways. The piperidine ring provides structural stability and enhances the compound’s ability to penetrate biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-nitrophenylacetic acid
  • 4-Hydroxy-3-nitrophenylacetyl caproic acid
  • 4-Hydroxy-3-nitrophenylacetic acid

Uniqueness

(4-Hydroxy-3-nitrophenyl)-piperidin-4-ylmethanone is unique due to the presence of the piperidine ring, which distinguishes it from other similar compounds. This structural feature enhances its stability and potential biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

(4-hydroxy-3-nitrophenyl)-piperidin-4-ylmethanone

InChI

InChI=1S/C12H14N2O4/c15-11-2-1-9(7-10(11)14(17)18)12(16)8-3-5-13-6-4-8/h1-2,7-8,13,15H,3-6H2

InChI Key

FNOGJMVZGGPWEW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-]

Origin of Product

United States

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